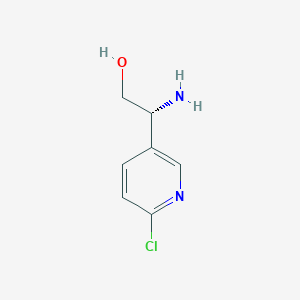

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRYQEVGEQGEAS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1[C@H](CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Amino 2 6 Chloropyridin 3 Yl Ethanol and Its Enantiomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds like (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol, avoiding the need for chiral resolution of a racemic mixture. These methods can be broadly classified into catalytic enantioselective synthesis and biocatalytic transformations.

Catalytic Enantioselective Synthesis

Catalytic enantioselective synthesis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

A prevalent strategy for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone precursor, 2-amino-1-(6-chloropyridin-3-yl)ethanone. This transformation is often achieved through catalytic hydrogenation or transfer hydrogenation using transition metal complexes. Ruthenium, rhodium, and iridium-based catalysts have demonstrated high efficacy in these reactions.

The general reaction involves the hydrogenation of the ketone in the presence of a chiral metal catalyst, leading to the desired chiral amino alcohol. The choice of metal, ligand, and reaction conditions is crucial for achieving high yield and enantioselectivity.

For instance, ruthenium catalysts are widely employed for the asymmetric reduction of ketones. These catalysts, when combined with appropriate chiral ligands, can facilitate the highly enantioselective addition of hydrogen to the carbonyl group.

The stereochemical outcome of metal-catalyzed asymmetric reductions is dictated by the chiral ligand coordinated to the metal center. Consequently, significant research has been dedicated to the design and synthesis of novel chiral ligands to improve enantioselectivity and catalytic activity.

Common classes of chiral ligands used in these systems include chiral diphosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and chiral diamines, like DPEN (1,2-diphenylethylenediamine). The combination of a metal precursor, such as [RuCl2(p-cymene)]2, with a chiral ligand, for example, (R,R)-TsDPEN ((1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), generates a highly effective catalyst for the asymmetric transfer hydrogenation of aromatic ketones.

The catalyst system's performance is highly dependent on the specific substrate. Therefore, a screening of different ligands and reaction conditions is often necessary to identify the optimal system for the synthesis of this compound.

Below is a table summarizing representative catalyst systems used for the asymmetric reduction of ketone precursors to chiral amino alcohols.

| Catalyst Precursor | Chiral Ligand | Substrate Type | Solvent | Reductant | Enantiomeric Excess (ee) |

| [RuCl2(p-cymene)]2 | (R,R)-TsDPEN | Aryl Amino Ketones | Formic Acid/TEA | HCOOH | >95% |

| Ru(OAc)2(BINAP) | (S)-BINAP | α-Amino Ketones | Methanol | H2 (50 atm) | up to 98% |

| [Rh(cod)Cl]2 | (R)-Josiphos | Functionalized Ketones | THF | H2 (20 atm) | >99% |

| [Ir(cod)Cl]2 | (S,S)-f-Binaphane | Heteroaromatic Ketones | 2-Propanol | i-PrOH | up to 97% |

This table presents illustrative data for similar substrate classes, as specific data for 2-amino-1-(6-chloropyridin-3-yl)ethanone is often proprietary.

In addition to metal-based catalysts, small organic molecules, known as organocatalysts, have emerged as powerful tools for enantioselective synthesis. These catalysts are often derived from naturally occurring chiral molecules, such as amino acids and cinchona alkaloids.

For the synthesis of chiral amino alcohols, organocatalytic approaches can involve the asymmetric reduction of α-amino ketones or the asymmetric functionalization of aldehydes. For example, a chiral Brønsted acid catalyst can activate a ketone towards nucleophilic attack by a hydride source in an enantioselective manner.

While specific applications of organocatalysis for the direct synthesis of this compound are not widely reported in public literature, the general principles of organocatalytic reductions of similar α-amino ketones suggest its potential as a viable synthetic route.

Biocatalytic Pathways

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. This approach is increasingly favored for its environmental benefits and the often-exceptional enantioselectivity of enzymatic reactions.

Two main classes of enzymes are particularly relevant for the synthesis of this compound: transaminases (TAs) and alcohol dehydrogenases (ADHs).

Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. To synthesize a chiral amine, a prochiral ketone can be subjected to a transamination reaction with a suitable amine donor, such as isopropylamine, in the presence of a stereoselective transaminase. Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of the desired amine. The synthesis of this compound could be envisioned via the asymmetric amination of a suitable keto-alcohol precursor.

Alcohol dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of synthesizing this compound, an ADH can be used for the enantioselective reduction of the ketone precursor, 2-amino-1-(6-chloropyridin-3-yl)ethanone. These enzymes utilize a cofactor, typically NADH or NADPH, as the hydride source. To make the process economically viable, an in-situ cofactor regeneration system is usually employed. This can be achieved by using a sacrificial alcohol, such as isopropanol, and a second enzyme or by using the ADH itself if it can utilize the sacrificial alcohol.

The table below summarizes the biocatalytic approaches for the synthesis of chiral amino alcohols.

| Enzyme Type | Substrate | Reaction Type | Amine/Hydride Donor | Cofactor Regeneration | Enantiomeric Excess (ee) |

| (R)-selective Transaminase | 1-(6-chloropyridin-3-yl)-2-hydroxyethanone | Asymmetric Amination | Isopropylamine | N/A | Often >99% |

| Alcohol Dehydrogenase | 2-amino-1-(6-chloropyridin-3-yl)ethanone | Asymmetric Ketone Reduction | Isopropanol | Coupled substrate | Often >99% |

This table illustrates the general application of these enzymes. Specific enzyme selection is crucial for the target molecule.

Enzymatic Cascade Reactions for Multistep Chiral Synthesis

Enzymatic cascade reactions offer an elegant and efficient approach to the synthesis of chiral molecules by combining multiple enzymatic steps in a single pot, often without the need for isolating intermediates. This methodology is particularly advantageous for the synthesis of chiral amino alcohols, as it can provide high stereoselectivity under mild reaction conditions.

A common enzymatic cascade for the synthesis of chiral amino alcohols involves a two-step process: the formation of a cyanohydrin from an aldehyde, followed by reduction of the nitrile to an amine. While specific enzymatic cascades for this compound are not extensively detailed in publicly available literature, the general principles can be applied. For instance, a hypothetical cascade could start from 6-chloronicotinaldehyde.

Another powerful enzymatic approach involves the use of transaminases. mbl.or.kr These enzymes can catalyze the asymmetric synthesis of chiral amines from their corresponding ketones with high enantioselectivity. mbl.or.kr The precursor ketone, 2-amino-1-(6-chloropyridin-3-yl)ethanone, could be a suitable substrate for an (R)-selective transaminase. The enzyme would transfer an amino group from an amino donor, such as isopropylamine, to the ketone, yielding the desired (R)-enantiomer of the amino alcohol. Directed evolution and enzyme engineering techniques can be employed to develop transaminases with high activity and selectivity for specific non-natural substrates. nih.govdntb.gov.uanih.gov

| Enzyme Class | Reaction Type | Potential Substrate | Potential Product | Key Advantages |

| Transaminase | Asymmetric amination | 2-amino-1-(6-chloropyridin-3-yl)ethanone | This compound | High enantioselectivity, mild conditions |

| Nitrilase/Reductase Cascade | Cyanohydrin formation and reduction | 6-chloronicotinaldehyde | This compound | In situ generation of intermediates |

Continuous Flow Biocatalysis for Process Intensification

Continuous flow biocatalysis has emerged as a powerful technology for process intensification, offering advantages such as improved reaction efficiency, better process control, and enhanced safety. nih.govrsc.org The use of immobilized enzymes in packed-bed reactors is a common strategy in continuous flow systems, allowing for easy separation of the catalyst from the product stream and enabling catalyst reuse. mdpi.comacs.org

For the synthesis of this compound, a continuous flow setup could employ an immobilized (R)-selective transaminase in a packed-bed reactor. A solution containing the precursor ketone and an amino donor would be continuously passed through the reactor, allowing for the efficient conversion to the chiral amino alcohol. This approach can lead to higher productivity and space-time yields compared to traditional batch processes. nih.gov

The integration of continuous flow with enzymatic cascade reactions presents a particularly attractive strategy. nih.gov By designing a flow system with multiple sequential packed-bed reactors, each containing a different immobilized enzyme, a multi-step synthesis can be performed in a continuous manner without the need for intermediate purification.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a classical yet effective method for controlling stereochemistry in organic reactions. wikipedia.org This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product.

Attachment and Removal Strategies of Chiral Auxiliaries

A variety of chiral auxiliaries are available, with Evans oxazolidinones and pseudoephedrine being prominent examples. wikipedia.orgnih.gov For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule, such as a carboxylic acid derivative of the chloropyridine moiety.

The attachment of the auxiliary typically involves the formation of an amide or ester bond. For instance, a carboxylic acid precursor could be converted to its acid chloride and then reacted with a chiral amino alcohol auxiliary like pseudoephedrine.

The removal of the chiral auxiliary is a critical step and should proceed without racemization of the newly formed stereocenter. Common methods for auxiliary removal include hydrolysis (acidic or basic), reduction, or nucleophilic cleavage, depending on the nature of the auxiliary and the substrate. nih.gov

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

Once the chiral auxiliary is in place, it can direct the stereochemistry of various reactions, including carbon-carbon bond forming reactions. For the synthesis of the target amino alcohol, a key step would be the diastereoselective addition of a two-carbon unit to the chloropyridine core.

While specific examples for the synthesis of this compound using this method are not readily found in the literature, analogous strategies have been widely used for the synthesis of other chiral amino alcohols. The steric bulk of the chiral auxiliary effectively blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered side, thereby leading to a high degree of diastereoselectivity.

Chiral Resolution Techniques

Chiral resolution is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. This approach is particularly useful when an efficient asymmetric synthesis is not available.

Diastereomeric Salt Formation and Crystallization

The most common method for chiral resolution is the formation of diastereomeric salts. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization.

For the resolution of racemic 2-Amino-2-(6-chloropyridin-3-yl)ethanol, which is a basic compound, a chiral acidic resolving agent such as tartaric acid or its derivatives would be suitable. The racemic amino alcohol would be treated with one enantiomer of the chiral acid to form two diastereomeric salts.

The success of this method relies on the differential solubility of the two diastereomeric salts in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The enantiomerically pure amino alcohol can then be recovered by treating the separated diastereomeric salt with a base to remove the resolving agent.

| Resolving Agent | Diastereomer 1 | Diastereomer 2 | Separation Method |

| (+)-Tartaric Acid | (R)-amino alcohol-(+)-tartrate | (S)-amino alcohol-(+)-tartrate | Fractional Crystallization |

| (-)-Tartaric Acid | (R)-amino alcohol-(-)-tartrate | (S)-amino alcohol-(-)-tartrate | Fractional Crystallization |

The choice of resolving agent and solvent system is often determined empirically, and extensive screening may be required to find the optimal conditions for efficient separation.

Chromatographic Resolution on Chiral Stationary Phases

The separation of enantiomers from a racemic mixture of 2-Amino-2-(6-chloropyridin-3-yl)ethanol can be effectively achieved using liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), with Chiral Stationary Phases (CSPs). This technique relies on the differential interaction between the two enantiomers and a chiral selector immobilized on the stationary phase, leading to different retention times and subsequent separation. nih.gov The choice of CSP is critical and is determined by the molecular structure of the analyte. For a chiral amino alcohol like the target compound, several classes of CSPs are particularly effective.

The chiral recognition mechanism often involves a combination of interactions such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. nih.gov For primary amino compounds, chiral crown ether-based CSPs have demonstrated significant success. nih.govresearchgate.net Similarly, macrocyclic antibiotic phases, such as those based on teicoplanin, are known for their broad enantioselectivity for native and non-native amino acids and related compounds, operating through a combination of charged, polar, and apolar interactions. mst.edu Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), are among the most widely used due to their versatility and high enantioseparation capabilities for a broad range of racemates. mdpi.com

Table 1: Common Chiral Stationary Phases for Resolution of Chiral Amines and Amino Alcohols

| CSP Class | Chiral Selector Examples | Primary Interaction Mechanisms | Typical Mobile Phases |

|---|---|---|---|

| Polysaccharide-Based | Cellulose or amylose carbamate (B1207046) derivatives | Hydrogen bonding, dipole-dipole, steric inclusion | Normal phase (e.g., Hexane/Isopropanol), Polar organic mode (e.g., Methanol, Ethanol) mdpi.com |

| Macrocyclic Antibiotics | Teicoplanin, Vancomycin | Ionic interactions, hydrogen bonding, inclusion complexation | Reversed-phase (e.g., Methanol/Water), Polar ionic mode nih.govmst.edu |

| Crown Ether-Based | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Host-guest complexation via hydrogen bonding with the primary amine | Aqueous mobile phases with acid modifiers (e.g., perchloric acid) nih.govresearchgate.net |

| Pirkle-Type (Brush-Type) | N-aryl amino acids, amino alcohols | π-π interactions, hydrogen bonding, dipole-dipole interactions | Normal phase (e.g., Hexane/Ethanol) nih.gov |

Kinetic Resolution via Chemical or Enzymatic Methods

Kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemate. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the conversion of one enantiomer to a new product while the other remains largely unreacted. The separation of the unreacted enantiomer from the product then yields the desired enantiopure compound.

Enzymatic Kinetic Resolution (EKR) is a widely adopted green chemistry approach due to the high stereoselectivity and mild operating conditions of enzymes. ethz.ch For chiral amino alcohols, lipases are commonly employed enzymes. researchgate.net They can selectively acylate one enantiomer of the alcohol in the presence of an acyl donor, leaving the other enantiomer unreacted. The resulting ester can then be easily separated from the unreacted alcohol. This process can be fine-tuned to favor either the (R) or (S) enantiomer based on the choice of enzyme and reaction conditions. mdpi.com

Dynamic Kinetic Resolution (DKR) represents an advancement over standard EKR. In DKR, the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer, as opposed to the 50% maximum of conventional kinetic resolution. researchgate.net This is often achieved by combining an enzymatic resolution with a chemical racemization catalyst, such as a metal complex. researchgate.netnih.gov For the synthesis of chiral amino acids and their derivatives, amidases and acylases have been used in DKR processes to great effect. ethz.chnih.govscite.ai

Strategies from Achiral or Prochiral Precursors

Synthesizing enantiomerically pure compounds directly from achiral or prochiral starting materials is often more efficient than resolving racemic mixtures. These asymmetric synthesis methods build the desired stereocenter in a controlled manner.

Reductive Amination Routes

Asymmetric reductive amination is a highly versatile method for producing chiral amines from prochiral ketones or aldehydes. wikipedia.org The process involves the condensation of a carbonyl compound with an amine source to form an intermediate imine, which is then reduced to the target amine. masterorganicchemistry.com To achieve enantioselectivity, a chiral catalyst or a chiral reducing agent is employed during the reduction step.

For the synthesis of this compound, a suitable prochiral precursor would be a ketone, such as 1-(6-chloropyridin-3-yl)-2-hydroxyethan-1-one. The reductive amination of this α-hydroxy ketone with an ammonia (B1221849) source, in the presence of a chiral catalyst and a reducing agent, could yield the desired product. Common reducing agents for this one-pot reaction include various borohydrides, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their ability to selectively reduce imines in the presence of carbonyls. masterorganicchemistry.comorganic-chemistry.org The use of biocatalysts like imine reductases is also a growing area of research, offering high selectivity for chiral amine synthesis. wikipedia.org

Epoxide Ring-Opening Reactions (Intermolecular and Intramolecular)

The nucleophilic ring-opening of epoxides is a classic and reliable method for the synthesis of β-amino alcohols. rsc.org This reaction proceeds via an Sɴ2 mechanism, where a nucleophile attacks one of the epoxide carbons, leading to the opening of the three-membered ring. libretexts.org The stereochemistry of the reaction is well-defined, resulting in an inversion of configuration at the carbon center that is attacked.

To synthesize this compound, one could start with a prochiral epoxide, such as 2-(6-chloropyridin-3-yl)oxirane. The ring-opening of this epoxide with an amine source, like ammonia, would yield a racemic mixture of the amino alcohol. To achieve asymmetry, a chiral catalyst can be used to control the regioselectivity and enantioselectivity of the nucleophilic attack. rsc.org Alternatively, starting with an enantiopure epoxide would directly lead to an enantiopure amino alcohol. The reaction is versatile, accommodating a wide range of amine nucleophiles. nih.gov Metal- and solvent-free protocols, for instance using acetic acid as a mediator, have been developed to enhance the green profile of this reaction. rsc.org

Multi-Component Reactions (MCRs) for Direct Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a single step. mdpi.com These reactions are characterized by high atom economy, procedural simplicity, and the rapid generation of molecular diversity. researchgate.net MCRs are powerful tools in modern organic synthesis and drug discovery. ethz.ch

While a specific MCR for the direct synthesis of this compound may not be established, the principles of MCRs can be applied to design a potential route. For instance, a one-pot reaction involving 6-chloro-pyridine-3-carbaldehyde, a cyanide source (like trimethylsilyl (B98337) cyanide), and an ammonia equivalent could potentially assemble the core structure. Subsequent stereoselective reduction of an intermediate would be required to install the desired stereochemistry and alcohol functionality. The development of novel MCRs is an active area of research, and biocatalysis is increasingly being integrated into MCR schemes to achieve enantioselectivity. mdpi.com The synthesis of various substituted 2-aminopyridines has been successfully achieved through MCRs, showcasing the potential of this strategy for constructing the pyridyl core of the target molecule. researchgate.netnih.gov

Atom-Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. nih.gov A key metric in green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comacs.org

Table 2: Green Chemistry Evaluation of Synthetic Routes

| Synthetic Strategy | Advantages (Green Chemistry Perspective) | Disadvantages (Green Chemistry Perspective) |

|---|---|---|

| Chromatographic Resolution | Allows for the isolation of highly pure enantiomers. | Generates significant solvent waste; inherently has a 50% theoretical maximum yield for the desired enantiomer (unless the undesired one is racemized and recycled). |

| Kinetic Resolution | Enzymatic methods use mild, aqueous conditions and biodegradable catalysts. ethz.ch | Standard kinetic resolution is limited to a 50% theoretical yield. Chemical methods may use stoichiometric reagents. |

| Reductive Amination | Can be a one-pot reaction, reducing purification steps. Catalytic versions have high atom economy. wikipedia.org | May use stoichiometric hydride reagents, which lowers atom economy. masterorganicchemistry.com Solvents can be hazardous. |

| Epoxide Ring-Opening | Often a high-yielding addition reaction with good atom economy. nih.gov | Precursors (epoxides) may require multi-step synthesis. Some catalysts are based on heavy metals. |

| Multi-Component Reactions | Excellent atom economy as most atoms from reactants are incorporated into the product. researchgate.net Reduces reaction steps, saving energy and solvents. mdpi.com | Finding optimal conditions for multiple components can be challenging. Stereocontrol can be difficult to achieve. |

Addition reactions, such as epoxide ring-openings and certain MCRs, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. rsc.org Catalytic methods, including catalytic asymmetric reductive amination and enzymatic resolutions, are superior to those using stoichiometric reagents because catalysts are used in small amounts and can be recycled. acs.org The ideal synthesis of this compound from a green chemistry standpoint would be a catalytic, asymmetric, one-pot process starting from readily available, renewable feedstocks, and using a non-hazardous solvent. Multi-component reactions and catalytic asymmetric syntheses from prochiral precursors are synthetic strategies that align most closely with these principles. nih.govskpharmteco.com

Solvent-Free and Aqueous Media Syntheses

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents (VOCs). Syntheses performed in aqueous media or under solvent-free conditions are highly desirable alternatives.

Aqueous Media Synthesis via Biocatalysis: Biocatalysis, particularly the use of ketoreductase (KRED) enzymes, has emerged as a powerful tool for the asymmetric reduction of ketones to chiral alcohols. These enzymatic reactions are typically conducted in aqueous buffer systems under mild conditions of temperature and pH, making them inherently greener than many traditional chemical methods. tudelft.nlnih.gov For the synthesis of this compound, a whole-cell biocatalyst expressing a suitable (R)-selective KRED could be employed to reduce the precursor, 2-amino-1-(6-chloropyridin-3-yl)ethanone.

The use of whole cells offers the significant advantage of containing cofactor regeneration systems. nih.gov The reduction process requires a hydride source, typically from nicotinamide (B372718) adenine (B156593) dinucleotide (NADPH). Within the cell, this cofactor is continuously regenerated using simple and inexpensive sacrificial co-substrates like glucose or isopropanol, which are consumed by endogenous dehydrogenases. nih.gov This in-situ regeneration avoids the need to add stoichiometric amounts of the expensive cofactor to the reaction mixture. The reaction proceeds in an aqueous environment, minimizing the need for organic solvents and simplifying product isolation, which often involves extraction or crystallization after cell removal.

Asymmetric Transfer Hydrogenation in Water: Asymmetric transfer hydrogenation (ATH) represents another highly efficient method for the enantioselective reduction of ketones. wikipedia.org While often performed in organic solvents, significant progress has been made in developing water-soluble catalysts that enable the reaction to be carried out in aqueous media. These catalysts typically consist of a transition metal (e.g., Ruthenium, Iridium) complexed with a chiral ligand. For the synthesis of the target amino alcohol, a water-soluble Ru(II)-chiral diamine-ligand complex could be utilized with a hydrogen donor like sodium formate, which is environmentally benign. The use of water as the solvent not only improves the green profile of the synthesis but can also, in some cases, enhance catalytic activity and selectivity.

Table 1: Comparison of Aqueous vs. Traditional Synthesis Media for Asymmetric Ketone Reduction

| Parameter | Aqueous Media (Biocatalysis/ATH) | Traditional Organic Solvents |

|---|---|---|

| Solvent Toxicity | Low (Water) | Moderate to High (e.g., Toluene, THF, Dichloromethane) |

| Reaction Conditions | Mild (ambient temp, neutral pH) | Often requires elevated or cryogenic temperatures |

| Cofactor/Reagent | Catalytic, with in-situ regeneration | Stoichiometric (e.g., chiral boranes) |

| Work-up | Simpler extraction or filtration | Often complex, requiring solvent exchange and chromatography |

| Environmental Impact | Significantly lower | Higher, due to solvent use and waste generation |

Renewable Feedstock Utilization

The transition from fossil fuel-derived starting materials to renewable feedstocks is a cornerstone of sustainable chemistry. In the context of synthesizing this compound, this principle is most effectively applied through biocatalysis.

Enzymes as Renewable Catalysts: Enzymes are proteins produced by living organisms and are therefore derived from renewable resources. acsgcipr.org They are generated through fermentation processes that typically utilize renewable raw materials such as sugars (e.g., glucose), yeast extract, and other nutrients. nih.gov Unlike heavy metal catalysts, enzymes are fully biodegradable, breaking down into innocuous amino acids at the end of their lifecycle. acsgcipr.org The use of an engineered ketoreductase or a whole-cell system to produce the target chiral amino alcohol directly aligns with the goal of utilizing renewable catalysts.

Co-substrates from Renewable Sources: As mentioned, whole-cell biocatalytic reductions often employ a co-substrate to drive the in-situ regeneration of the NAD(P)H cofactor. Glucose is a common and highly effective co-substrate which is derived directly from plant-based biomass, making it a prime example of a renewable feedstock. nih.gov The metabolic machinery of the cell efficiently utilizes glucose to supply the necessary reducing equivalents for the KRED, linking the synthesis directly to a sustainable carbon source. This approach avoids the use of hydrogen gas or metal hydrides, which have higher energy demands and safety concerns associated with their production and use.

Table 2: Examples of Renewable Resources in Biocatalytic Ketone Reduction

| Component | Renewable Resource | Role in Synthesis |

|---|---|---|

| Catalyst | Ketoreductase Enzyme | Asymmetric reduction of the ketone precursor |

| Source of Catalyst | Microbial Fermentation (e.g., E. coli, Yeast) | Production of the enzyme |

| Energy Source | Glucose, Glycerol | Cofactor (NADPH) regeneration in whole-cell systems |

| Solvent | Water | Reaction medium |

Minimization of Protecting Group Manipulations

The synthesis of this compound from its corresponding α-amino ketone precursor presents a challenge due to the presence of the primary amino group, which can potentially interfere with certain reducing agents or catalysts.

Protecting-Group-Free Biocatalysis: A major advantage of enzymatic catalysis is the high chemoselectivity of enzymes, which can often render protecting groups unnecessary. tudelft.nl Many ketoreductases exhibit high tolerance for various functional groups and can selectively reduce a ketone in the presence of an unprotected amine. frontiersin.org By selecting an appropriate KRED, it is plausible to directly convert 2-amino-1-(6-chloropyridin-3-yl)ethanone to the desired (R)-amino alcohol without the need for N-protection. This circumvents the steps of adding a protecting group (like Boc or Cbz) and its subsequent removal, significantly streamlining the process, saving reagents, and reducing waste.

Direct Asymmetric Transfer Hydrogenation of Unprotected Amino Ketones: While many chemical reductions require the amine to be protected, advances in catalyst design have enabled the direct asymmetric transfer hydrogenation of unprotected α-amino ketones. rsc.org Specialized ruthenium and iridium catalysts, featuring ligands that can tolerate or favorably interact with the free amine, have been developed. These catalysts can achieve high enantioselectivity in the reduction of the ketone without reacting with the amino group. This approach provides a direct, one-step conversion that is highly atom-economical. The ability to perform this reaction without a protecting group represents a significant improvement in process efficiency and sustainability.

Table 3: Impact of Protecting Group Minimization on Synthesis Efficiency

| Synthesis Stage | Traditional Route (with Protecting Group) | Ideal Green Route (Protecting-Group-Free) |

|---|---|---|

| Step 1 | N-protection of amino ketone | Direct reduction of amino ketone |

| Step 2 | Asymmetric reduction of protected ketone | Product Isolation |

| Step 3 | N-deprotection of amino alcohol | - |

| Step 4 | Product Isolation | - |

| Overall Steps | 4 | 2 |

| Atom Economy | Lower (atoms from protecting group and reagents are lost) | Higher |

| Waste Generation | Higher (reagents for protection/deprotection, solvents) | Lower |

Chemical Reactivity and Derivatization Strategies

Transformations of the Amino Group

The primary amino group in (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol is a key site for derivatization. Its nucleophilic character allows for a variety of reactions, including acylation, sulfonylation, N-alkylation, and N-arylation. These transformations are fundamental for the introduction of protective groups, modulation of the compound's biological activity, and the construction of more complex molecular architectures.

Acylation and Sulfonylation for Protective Group Strategies and Amide/Sulfonamide Formation

The amino group can be readily acylated using acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. This reaction is often employed to protect the amino group during subsequent transformations of the hydroxyl moiety. Common acylating agents include acetyl chloride and benzoyl chloride. Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, yields stable sulfonamides. These sulfonamides also serve as excellent protective groups and are important pharmacophores in medicinal chemistry.

| Reagent Type | Example Reagent | Functional Group Formed |

| Acid Chloride | Acetyl chloride | Amide |

| Acid Anhydride | Acetic anhydride | Amide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

N-Alkylation and N-Arylation Reactions

N-alkylation of the amino group can be achieved through various methods, including reductive amination with aldehydes or ketones, or by reaction with alkyl halides. monash.edu Reductive amination involves the initial formation of an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, but conditions can be optimized to favor mono-alkylation. organic-chemistry.org N-arylation, the formation of a C-N bond with an aryl group, can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates as coupling partners. rsc.org

| Reaction Type | Reagents | Product |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH4) | Secondary/Tertiary Amine |

| N-Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl Amine |

Amine-Catalyzed Reactions

While the primary amino group of this compound can itself act as a nucleophilic catalyst in certain reactions, such as Michael additions or aldol (B89426) condensations, this application is less common for this specific type of molecule. More frequently, the chiral amino alcohol motif, after appropriate derivatization, is incorporated into ligands for metal-catalyzed asymmetric synthesis. The inherent chirality of the molecule makes its derivatives potential candidates for inducing stereoselectivity in a variety of chemical transformations.

Reactions of the Hydroxyl Group

The primary hydroxyl group offers another site for chemical modification, allowing for the introduction of various functionalities through esterification, etherification, and oxidation reactions.

Esterification and Etherification Reactions

The hydroxyl group can be esterified by reaction with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid or a coupling agent. google.comgoogle.com This reaction is often used to introduce ester functionalities that can act as prodrugs or modify the pharmacokinetic properties of the molecule. Etherification, the formation of an ether linkage, can be achieved through the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

| Reaction Type | Reagents | Functional Group Formed |

| Esterification | Carboxylic acid/Acid chloride/Anhydride | Ester |

| Etherification (Williamson) | Alkyl halide, Strong base | Ether |

Oxidation to Carbonyls (e.g., Aldehydes or Ketones)

The primary alcohol functionality of this compound can be oxidized to the corresponding aldehyde. researchgate.netlibretexts.org Careful selection of the oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid. chemistrysteps.com Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are commonly employed for this transformation. libretexts.orgchemistrysteps.com If the amino group is appropriately protected, stronger oxidizing agents could potentially be used. The resulting chiral α-amino aldehyde is a valuable synthetic intermediate for the construction of various nitrogen-containing compounds. researchgate.net

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | Aldehyde |

| Dess-Martin periodinane (DMP) | Aldehyde |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Aldehyde |

Reactivity of the Chloropyridyl Moiety

The 6-chloropyridin-3-yl ring is an electron-deficient aromatic system, which dictates its reactivity. The chlorine atom at the 2-position (relative to the nitrogen) is particularly susceptible to substitution and cross-coupling reactions.

Pyridine (B92270) and its derivatives are more reactive towards nucleophilic substitution than corresponding benzene (B151609) compounds, with reactions occurring preferentially at the 2- and 4-positions. acs.org The chlorine atom at the C6 position of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen atom. youtube.com This allows for the displacement of the chloride by a variety of nucleophiles.

Common nucleophiles used in SNAr reactions with 2-chloropyridines include:

Amines: Primary and secondary amines can displace the chloride to form aminopyridines. youtube.com

Alkoxides and Thiolates: Reaction with sodium or potassium alkoxides or thiolates yields the corresponding pyridyl ethers or thioethers.

Water: Hydrolysis of 2-chloropyridine (B119429) can produce 2-pyridone, a reaction that demonstrates the compound's susceptibility to nucleophilic attack. acs.org

The rate of these SNAr reactions is influenced by the electron-withdrawing strength of other substituents on the pyridine ring. nih.govresearchgate.net While chloropyridines are commonly used, fluoropyridines often exhibit faster reaction rates in SNAr processes due to the high electronegativity of fluorine. nih.gov

The carbon-chlorine bond in 2-chloropyridines serves as an effective handle for numerous palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. chempanda.com These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. thieme-connect.com It is a highly versatile method for creating aryl-aryl bonds. While 2-chloropyridines can be challenging substrates, specialized catalyst systems, often employing bulky phosphine (B1218219) ligands, have been developed to achieve high yields. rsc.orgorganic-chemistry.orgacs.orgresearchgate.net

Heck Reaction: The Heck reaction couples the chloropyridine with an alkene under palladium catalysis to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This method is a powerful tool for vinylation of the pyridine ring.

Sonogashira Coupling: This reaction involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It provides a direct route to alkynylpyridines, which are valuable synthetic intermediates. The reaction is typically carried out under mild, basic conditions. wikipedia.orgscirp.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the chloropyridine, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is known for its high functional group tolerance and is effective for coupling with various organic fragments, including alkyl, alkenyl, and aryl zinc reagents. organic-chemistry.orgacs.orgorgsyn.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions on the Chloropyridyl Moiety

| Reaction | Coupling Partner | Catalyst System (Typical) | Product |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) or Pd(II) with phosphine ligands, Base | Pyridyl-R (e.g., biaryl) |

| Heck | Alkene (R'-CH=CH₂) | Pd(0) or Pd(II) with phosphine ligands, Base | Pyridyl-CH=CH-R' |

| Sonogashira | Terminal Alkyne (H-C≡C-R) | Pd(0) with phosphine ligands, Cu(I) salt, Base | Pyridyl-C≡C-R |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) with phosphine ligands | Pyridyl-R |

Beyond reactions at the chlorine-bearing carbon, the pyridine ring itself can be further functionalized.

Nitration: Direct electrophilic nitration of the 2-chloropyridine ring is often difficult. A common strategy involves first converting the pyridine to its N-oxide. dissertationtopic.netgoogle.com The N-oxide is more susceptible to electrophilic attack, and nitration typically occurs at the 4-position. Subsequent reduction of the nitro group and/or deoxygenation of the N-oxide provides access to various aminopyridine derivatives. dissertationtopic.netglobethesis.com

Halogenation: Additional halogen atoms can be introduced onto the pyridine ring. Electrophilic halogenation of pyridines often requires harsh conditions, but specialized reagents and methods have been developed. nih.gov For example, deoxygenative nucleophilic halogenation of pyridine N-oxides is a practical route to 2-halopyridines. researchgate.net

Lithiation: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. While lithium diisopropylamide (LDA) typically directs lithiation to the C3 position of 2-chloropyridine, specialized superbase systems like BuLi-LiDMAE (lithium dimethylaminoethoxide) have been shown to promote unprecedented and highly regioselective lithiation at the C6 position, adjacent to the nitrogen atom. acs.orgacs.orgresearchgate.netresearchgate.net This allows for the introduction of a wide range of electrophiles at a position that is otherwise difficult to functionalize directly.

Applications in Asymmetric Synthesis and Catalysis

As Precursors for Chiral Ligands in Asymmetric Catalysis

Design and Synthesis of Bidentate and Multidentate Ligands

Ligands for Transition Metal-Catalyzed Asymmetric Reactions

The search did not yield specific examples, detailed research findings, or data tables for "(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol" in any of these specific sub-categories. General information exists for related structures, such as other chiral amino alcohols or different chloropyridine derivatives, but applying this information would not adhere to the strict instruction of focusing solely on the specified compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" based on currently available scientific literature. To fulfill the request as outlined, further primary research on this specific compound would be required.

Applications in Specific Asymmetric Transformations

As Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

The ability of a chiral auxiliary to induce diastereoselectivity is a measure of its effectiveness. A search for the application of this compound as a chiral auxiliary to induce diastereoselectivity in organic reactions was conducted. This search yielded no results, indicating that its use in this capacity has not been reported in the scientific literature.

The table below is designed to showcase data on diastereoselective induction.

| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |

Despite a comprehensive search of scientific literature, there is currently no available information regarding the specific applications of the chemical compound This compound in the fields of asymmetric synthesis, catalysis, or the development of diversity-oriented synthesis (DOS) libraries as outlined in the requested article structure.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the specified sections and subsections, as no such information appears to be present in the public domain.

Computational and Theoretical Chemistry Investigations

Conformational Analysis and Stereochemical Stability

Conformational analysis is crucial for understanding the behavior of flexible molecules like (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol, as its three-dimensional shape dictates its interactions and properties. The molecule possesses two key rotatable single bonds: the Cα-Cβ bond of the ethanol (B145695) backbone and the Cα-Aryl bond connecting the chiral center to the 6-chloropyridin-3-yl ring. The relative orientation of the amino (-NH2), hydroxyl (-OH), and chloropyridyl groups is determined by the torsion (dihedral) angles around these bonds.

Theoretical studies, typically employing molecular mechanics or quantum mechanical methods, can systematically explore the potential energy surface of the molecule to identify stable conformers (local minima). For amino alcohols, the conformational preference is often governed by a delicate balance of steric repulsion and stabilizing intramolecular hydrogen bonds, particularly between the hydroxyl proton and the lone pair of the amino nitrogen (O-H···N).

In the case of this compound, computational models would predict several low-energy conformers. The stability of these conformers is dictated by the interplay between the O-H···N hydrogen bond and steric hindrance from the bulky chloropyridine ring. The most stable conformers are expected to be those that maximize the favorable hydrogen bonding while minimizing steric clashes.

Table 1: Theoretical Low-Energy Conformers of this compound This table presents hypothetical data based on typical computational results for similar aminoalcohols.

| Conformer | Dihedral Angle H-O-Cβ-Cα (°) | Dihedral Angle N-Cα-Cβ-O (°) | Relative Energy (kcal/mol) | Key Interaction |

|---|---|---|---|---|

| I (gauche) | 178.5 | 62.1 | 0.00 | Strong O-H···N Intramolecular H-Bond |

| II (anti) | -65.3 | -175.4 | 1.85 | Sterically less hindered, weak H-bond |

| III (gauche) | 60.2 | -61.5 | 2.50 | Moderate steric clash with pyridine (B92270) ring |

Electronic Structure Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov A typical calculation, for instance at the B3LYP/6-31G* level of theory, can provide detailed insights into molecular orbitals, charge distribution, and reactivity descriptors. reddit.comscirp.orgresearchgate.net

For this compound, DFT calculations would reveal the distribution of electron density. The Highest Occupied Molecular Orbital (HOMO) is predicted to be localized primarily on the electron-rich amino group and the π-system of the pyridine ring, indicating these are the primary sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed across the pyridine ring, highlighting its susceptibility to nucleophilic attack. mdpi.com

The calculated Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. It would show regions of negative potential (electron-rich) around the nitrogen and chlorine atoms of the pyridine ring and the oxygen atom of the hydroxyl group. Regions of positive potential (electron-poor) would be concentrated on the amino and hydroxyl hydrogens, indicating their role as hydrogen bond donors. nih.gov Such calculations are foundational for understanding the molecule's intermolecular interactions and chemical reactivity. researchgate.netijcce.ac.ir

Table 2: Predicted Electronic Properties from DFT Calculations (B3LYP/6-31G)* This table contains theoretical values representative of DFT calculations on similar heterocyclic compounds.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.5 Debye |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms, particularly for asymmetric syntheses where subtle energy differences determine the stereochemical outcome. nih.gov A plausible route to synthesize this compound is the asymmetric hydrogenation of the prochiral precursor, 2-amino-1-(6-chloropyridin-3-yl)ethanone, using a chiral transition-metal catalyst, such as a Ruthenium-BINAP complex. rsc.orgnih.govresearchgate.net

DFT calculations can map the entire reaction pathway for the hydrogenation. This involves locating and calculating the energies of the reactants, intermediates, and products, as well as the critical transition states (TS) that connect them. For an asymmetric reaction, there are two competing pathways leading to the (R) and (S) enantiomers, which proceed through diastereomeric transition states (TS-R and TS-S).

The enantioselectivity of the reaction is determined by the difference in the activation energies (ΔG‡) of these two transition states (ΔΔG‡ = ΔG‡(S) - ΔG‡(R)). A lower activation energy for TS-R means the reaction proceeds faster along the pathway to the (R)-product, resulting in an excess of this enantiomer. Computational analysis can pinpoint the specific molecular interactions responsible for this energy difference. nih.gov

Table 3: Hypothetical Transition State Analysis for Asymmetric Ketone Hydrogenation This table presents plausible energetic data for a modeled catalytic asymmetric reduction.

| Parameter | Pathway to (R)-product (TS-R) | Pathway to (S)-product (TS-S) |

|---|---|---|

| Relative Free Energy (ΔG‡, kcal/mol) | 15.2 | 17.5 |

| Energy Difference (ΔΔG‡, kcal/mol) | 2.3 | |

| Predicted Enantiomeric Excess (% ee) | >99% (R) |

Ligand-Substrate/Catalyst Interactions in Asymmetric Processes

The origin of enantioselectivity lies in the specific non-covalent interactions within the diastereomeric transition states. acs.org Computational modeling allows for a detailed examination of the geometry of the catalyst-substrate complex at the transition state, revealing the key interactions that favor one stereochemical pathway over another. nih.govresearchgate.net

In the modeled asymmetric hydrogenation of 2-amino-1-(6-chloropyridin-3-yl)ethanone, the chiral ligands on the metal center (e.g., the BINAP ligand on Ruthenium) create a constrained chiral environment. In the favored transition state (TS-R), the substrate docks with the catalyst in a way that minimizes steric repulsion and maximizes stabilizing interactions. researchgate.net For example, the bulky 6-chloropyridin-3-yl group might be oriented to fit into a less sterically hindered quadrant of the chiral catalyst, while the smaller amino group points toward a more crowded region. Additional stabilizing forces, such as CH-π interactions between the substrate's aromatic ring and the phenyl groups of the catalyst's ligand, can further lower the energy of the favored transition state. nih.gov

Table 4: Key Stabilizing/Destabilizing Interactions in the Favored Transition State (TS-R) This table lists hypothetical interactions derived from computational models of similar catalyst-substrate complexes.

| Interaction Type | Interacting Groups | Predicted Distance (Å) | Effect |

|---|---|---|---|

| Steric Repulsion | Substrate Pyridine Ring ↔ Catalyst Phenyl Group | 3.8 | Minimized in TS-R |

| CH-π Interaction | Substrate Pyridine C-H ↔ Catalyst Phenyl Ring | 2.9 | Stabilizing |

| Hydrogen Bond | Substrate N-H ↔ Catalyst Ligand Atom | 2.1 | Stabilizing |

Prediction of Spectroscopic Properties for Stereochemical Assignment (e.g., Chiroptical Data)

Assigning the absolute configuration of a newly synthesized chiral molecule is a critical task. While X-ray crystallography is definitive, it is not always feasible. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), provides an alternative. The combination of experimental ECD measurements with quantum chemical calculations is a powerful method for unambiguous stereochemical assignment. rsc.orgresearchgate.netnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting ECD spectra. researchgate.netunipi.it The process involves first performing a conformational analysis to identify all significant low-energy conformers of the molecule. Then, the ECD spectrum is calculated for each conformer. Finally, the individual spectra are averaged according to their Boltzmann populations at a given temperature to generate the final predicted spectrum. researchgate.net

This predicted spectrum for the (R)-enantiomer is then compared to the experimentally measured spectrum. A good match between the signs and positions of the Cotton effects in the predicted and experimental spectra allows for a confident assignment of the absolute configuration as (R). researchgate.netnih.govnih.gov

Table 5: Predicted ECD Data for this compound via TD-DFT This table shows representative theoretical data for the most significant electronic transitions contributing to the ECD spectrum.

| Excitation Wavelength (nm) | Rotational Strength (R, 10⁻⁴⁰ cgs) | Predicted Cotton Effect |

|---|---|---|

| 275 | +15.8 | Positive |

| 242 | -22.5 | Negative |

| 218 | +8.9 | Positive |

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant future direction for the production of (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. nih.gov The integration of automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes. youtube.com

Future research will likely focus on developing a multi-step continuous flow synthesis for this compound. nih.gov Automated platforms, such as the SynFini™ system, can be employed for high-throughput screening of reaction conditions, catalysts, and reagents to rapidly identify optimal parameters. youtube.com This approach minimizes manual intervention and allows for the rapid generation of data to refine the synthesis process, ultimately reducing development time from months to days. youtube.com The modular nature of these platforms allows for flexible "subway maps" of synthetic routes to be constructed and tested efficiently. youtube.comresearchgate.net

Table 1: Potential Advantages of Flow Chemistry for Synthesizing this compound

| Feature | Advantage in Flow Chemistry | Implication for Synthesis |

| Heat Transfer | Superior surface-area-to-volume ratio allows for efficient heating and cooling. | Better control over exothermic reactions, minimizing byproduct formation. |

| Mixing | Rapid and efficient mixing at the micro-scale. | Increased reaction rates and improved yields. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents or intermediates. | Safer handling of potentially unstable intermediates in the chloropyridine synthesis. |

| Scalability | Production is scaled by running the system for longer periods ("scaling out"). | More straightforward and predictable scale-up from laboratory to industrial production. |

| Automation | Easily integrated with automated pumps, reactors, and in-line analytical tools (e.g., NMR, FTIR). researchgate.net | Enables autonomous optimization and real-time monitoring of product quality. nih.govresearchgate.net |

Exploration of Novel Biocatalysts and Engineered Enzymes

Biocatalysis offers a powerful and green alternative for the enantioselective synthesis of chiral molecules like this compound. nih.govrsc.org Future research will heavily invest in the discovery and engineering of enzymes capable of producing this specific amino alcohol with high stereoselectivity and efficiency. Key enzyme classes for this purpose include ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and amine dehydrogenases (AmDHs). nih.govfrontiersin.orgnih.gov

The most probable biocatalytic route would involve the asymmetric reduction of a precursor ketone, 2-amino-1-(6-chloropyridin-3-yl)ethan-1-one. Directed evolution and protein engineering techniques can be used to tailor enzymes to accept this specific, bulky substrate and to ensure the desired (R)-enantiomer is produced. nih.govnih.gov Engineered AmDHs, for instance, have shown promise in the synthesis of chiral amino alcohols from α-hydroxy ketones using inexpensive ammonia (B1221849) as the amine source. frontiersin.orgnih.gov This approach is highly atom-economical and operates under mild, aqueous conditions. frontiersin.org

Table 2: Potential Biocatalytic Routes and Target Enzymes

| Enzyme Class | Reaction Type | Precursor Substrate | Key Advantages |

| Ketoreductase (KRED) | Asymmetric ketone reduction | 2-Amino-1-(6-chloropyridin-3-yl)ethan-1-one | High enantioselectivity (>99% ee), mild reaction conditions. researchgate.net |

| Alcohol Dehydrogenase (ADH) | Asymmetric ketone reduction | 2-Amino-1-(6-chloropyridin-3-yl)ethan-1-one | Can be engineered for specific stereopreference (Prelog or anti-Prelog). nih.govresearchgate.net |

| Amine Dehydrogenase (AmDH) | Reductive amination | 1-(6-chloropyridin-3-yl)-2-hydroxyethan-1-one | Uses ammonia directly, high atom economy, high stereoselectivity. frontiersin.orgnih.gov |

| Transaminase (TAm) | Asymmetric amination | 1-(6-chloropyridin-3-yl)-2-hydroxyethan-1-one | Can produce chiral amines from ketones with high enantiopurity. |

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. rsc.org Future research on this compound will prioritize the development of sustainable routes that minimize waste, avoid hazardous materials, and reduce energy consumption. nih.gov

Key strategies will include:

Biocatalysis: As mentioned above, using enzymes can replace heavy-metal catalysts and harsh reagents, while often proceeding in aqueous media at ambient temperature. rsc.org

Catalyst Reusability: Developing heterogeneous catalysts or immobilized enzymes that can be easily recovered and reused, aligning with sustainable synthesis goals for pyridine (B92270) derivatives. mdpi.com

Alternative Solvents: Exploring the use of environmentally benign solvents like water or supercritical fluids, or even solvent-free conditions, to replace traditional volatile organic compounds. organic-chemistry.orgbhu.ac.in

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, such as the direct amination of epoxides or multicomponent reactions. rsc.orgacs.org A visible-light photoredox-catalyzed reaction using water as a solvent presents a modern, green approach for synthesizing 1,2-amino alcohols. rsc.org

Expansion of Applications in New Asymmetric Transformations and Complex Molecule Design

The structural motifs within this compound make it an excellent candidate for use as a chiral ligand in asymmetric catalysis. polyu.edu.hkwestlake.edu.cnnih.gov The pyridine nitrogen and the amino and hydroxyl groups can coordinate to a metal center, creating a defined chiral environment to influence the stereochemical outcome of a reaction. nih.gov

Future research will explore the synthesis of transition metal complexes using this compound as a ligand and evaluate their catalytic activity in a wide range of asymmetric transformations. acs.orgrsc.org These could include:

Asymmetric hydrogenation and transfer hydrogenation reactions.

Enantioselective C-C bond-forming reactions, such as diethylzinc (B1219324) additions to aldehydes. rsc.org

Palladium-catalyzed C-H activation reactions. acs.org

The unique electronic properties of the chloropyridine ring combined with the stereochemistry of the amino alcohol backbone could lead to novel catalysts with unique reactivity and selectivity, outperforming existing ligand systems. polyu.edu.hkacs.org

Advanced Computational Modeling for De Novo Ligand Design and Mechanistic Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new catalysts and reactions. chiralpedia.com In the context of this compound, computational modeling will play a crucial role in several future research areas.

De Novo Ligand Design: While the core structure is fixed, computational methods can be used to design derivatives of this amino alcohol to fine-tune its steric and electronic properties for specific catalytic applications. acs.orgresearchgate.net

Mechanistic Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the transition states of catalytic cycles involving ligands derived from this compound. nih.gov This provides fundamental insights into the origin of enantioselectivity and helps predict which catalyst-substrate combinations will be most successful, thereby guiding experimental efforts. chiralpedia.comnih.gov

Virtual Screening: Large libraries of virtual catalysts based on this chiral scaffold can be screened computationally to identify the most promising candidates for a given asymmetric transformation before committing to laboratory synthesis. chiralpedia.com This synergy between computational prediction and experimental validation accelerates the development of new and more effective chiral catalysts. acs.orgnih.gov

Table 3: Application of Computational Tools in Future Research

| Computational Method | Application Area | Research Goal |

| Quantum Mechanics (e.g., DFT) | Mechanistic Prediction | Elucidate reaction pathways and the origins of stereoselectivity. nih.gov |

| Molecular Dynamics (MD) | Catalyst-Substrate Interaction | Simulate the dynamic behavior of the catalyst-substrate complex to understand binding modes. nih.gov |

| QSAR/QSSR | Predictive Modeling | Develop quantitative structure-activity/selectivity relationships to predict the performance of new ligand derivatives. acs.org |

| De Novo Design Algorithms | Ligand Optimization | Generate novel ligand structures based on the amino alcohol scaffold with enhanced catalytic properties. acs.orgresearchgate.net |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol, and how can enantiomeric purity be ensured?

- Synthesis : Common methods involve catalytic asymmetric hydrogenation or epoxide ring-opening using chiral catalysts. For example, stereoselective reduction of a ketone intermediate with a chiral ligand (e.g., BINAP) can yield the desired (R)-enantiomer .

- Enantiomeric Purity : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is critical for resolving enantiomers. Adjusting mobile phase composition (e.g., hexane/isopropanol ratios) enhances resolution .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm molecular structure, with the chloro-pyridine ring protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies molecular ion peaks ([M+H] at m/z 201.6) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while chiral HPLC ensures enantiomeric excess (>99%) .

Q. How does the 6-chloro substituent on the pyridine ring influence the compound’s physicochemical properties?

- The electron-withdrawing chloro group increases the pyridine ring’s electrophilicity, enhancing hydrogen-bonding capacity with biological targets. It also elevates lipophilicity (logP ≈ 1.2), improving membrane permeability in cellular assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying solvents or catalysts during synthesis?

- Methodology : Design a factorial experiment to test solvent polarity (e.g., THF vs. methanol) and catalyst loading (e.g., 1–5 mol%). Use ANOVA to identify statistically significant factors. For example, polar aprotic solvents may improve yields by stabilizing transition states .

- Troubleshooting : If yields drop with increased catalyst loading, consider catalyst inhibition by byproducts. LC-MS can identify side products, guiding process optimization .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

- Challenges : The compound’s hygroscopicity and low melting point complicate crystal growth.

- Solutions : Use slow evaporation in mixed solvents (e.g., dichloromethane/hexane) at controlled humidity. SHELXL software refines crystal structures, with hydrogen atoms constrained using riding models .

Q. What mechanistic insights explain the compound’s interaction with biological targets like enzymes or receptors?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonds between the ethanolamine hydroxyl group and residues like Gln215 in collagenase (bond length ~2.2 Å). The chloro-pyridine ring engages in π-π stacking with aromatic residues (e.g., Tyr201) .

- Kinetic Assays : Pre-steady-state kinetics (stopped-flow methods) quantify binding constants () and catalytic efficiency (), showing competitive inhibition patterns .

Data Contradiction Analysis

Q. How to interpret conflicting enantiomeric excess (ee) values reported across studies?

- Root Causes : Variations in chiral column selectivity, mobile phase pH, or temperature during HPLC analysis.

- Resolution : Calibrate HPLC methods with pure enantiomer standards. Cross-validate using circular dichroism (CD) spectroscopy or polarimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.